![molecular formula C16H18N4OS B2981786 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797261-94-9](/img/structure/B2981786.png)

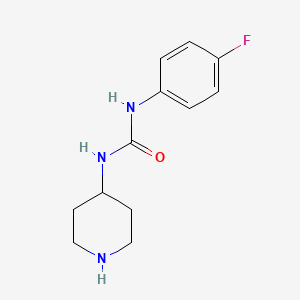

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of urea-based kinase inhibitors and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

科学的研究の応用

Angiogenesis Inhibition

This compound has been studied for its role in inhibiting angiogenesis, a critical process in tumor growth and metastasis. Specifically, derivatives of this compound, such as 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, have shown potent activity as VEGFR-2 tyrosine kinase inhibitors. These inhibitors have demonstrated significant inhibition of Human Umbilical Vein Endothelial Cells (HUVECs) proliferation, migration, and tube formation, pointing to a promising antiangiogenic effect which could be crucial for cancer therapy (Machado et al., 2015).

Molecular Docking and Synthesis

In another study, the synthesis of a simple ambidentate ligand capable of binding metal ions via a pyridyl nitrogen atom or thioether sulfur donor was reported. This indicates potential applications in the design of new metal coordination complexes with specific properties (Qureshi et al., 2009).

Antiproliferative Agents

A series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some of these derivatives exhibited significant antiproliferative effects, highlighting their potential as new chemotypes for designing effective antiproliferative agents (Zhang et al., 2019).

Anion Binding and Molecular Recognition

Urea derivatives have been shown to be effective and selective anion-binding agents. Research into the structural chemistry of isophthalamide anion complexes and amidopyrroles, as well as anion-triggered deprotonation processes in neutral anion receptor systems, suggests these compounds could be useful in the development of sensors and devices for detecting specific anions (Gale, 2006).

Adventitious Rooting Enhancement

Some urea derivatives have been identified as positive regulators of cell division and differentiation in plants, with applications in enhancing adventitious root formation. This research area explores the structure-activity relationship of urea cytokinins and their potential in agriculture and horticulture (Ricci & Bertoletti, 2009).

特性

IUPAC Name |

1-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c21-16(19-12-14-5-2-11-22-14)18-8-3-9-20-10-6-13-4-1-7-17-15(13)20/h1-2,4-7,10-11H,3,8-9,12H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBXOYUEFQALCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methoxypropyl)oxamide](/img/structure/B2981705.png)

![3-[(3,4-Difluorophenyl)sulfonyl]-6-fluoro-4-[4-(methoxymethyl)piperidin-1-yl]quinoline](/img/structure/B2981707.png)

![[(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride](/img/structure/B2981709.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2981711.png)

![N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2981715.png)

![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2981718.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2981719.png)

![1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime](/img/structure/B2981720.png)

![1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2981725.png)